An In-depth Technical Guide to the Basic Properties of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
An In-depth Technical Guide to the Basic Properties of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document collates essential chemical and physical data, outlines detailed experimental protocols for its synthesis and biological evaluation, and visualizes key concepts to facilitate understanding and further research.
Core Chemical and Physical Properties
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of the tetrahydroquinoline scaffold. The inclusion of a fluorine atom can significantly modify the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in the design of novel therapeutic agents.[1] Its core properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₁₂FN |
| Molecular Weight | 165.21 g/mol [2] |
| CAS Number | 42835-89-2[2] |
| Appearance | White to yellowish crystalline low melting solid |
| Melting Point | 31-33 °C |
| Boiling Point | 254.6 °C |
| Density | 1.055 g/cm³ |
| pKa (Predicted) | 5.31 ± 0.60 |
| XLogP3 | 2.8[2] |
| Hydrogen Bond Donor Count | 1[2] |
| Hydrogen Bond Acceptor Count | 2 |
| Solubility | Information not widely available, but expected to be soluble in organic solvents. |
Synthesis and Experimental Protocols
The synthesis of substituted tetrahydroquinolines can be achieved through various methods. A common approach involves domino reactions, which allow for the construction of complex molecules in a single operation, offering high atom economy and efficiency.[3]
Representative Synthetic Protocol: Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines
A novel method for synthesizing 2-azaaryl tetrahydroquinolines involves a base-promoted tandem reaction of azaaryl methyl amines and styrene derivatives.[4] This approach is noted for proceeding without transition metals. The proposed mechanism involves the deprotonation of the benzylic C-H, addition to the styrene vinyl group, and subsequent intramolecular SNAr cyclization.[4]
Experimental Workflow: General Tandem Synthesis
Caption: General workflow for the tandem synthesis of tetrahydroquinolines.
Characterization
The synthesized product would typically be characterized by standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. For similar tetrahydroquinoline structures, characteristic proton signals include multiplets for the aliphatic protons of the tetrahydroquinoline ring and distinct signals for the aromatic protons.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Gas Chromatography (GC): To assess the purity of the final product.
Biological Activity and Potential Applications
Tetrahydroquinoline derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.
Anticancer Activity and the PI3K/AKT/mTOR Signaling Pathway
A significant area of investigation for tetrahydroquinoline derivatives is their potential as anticancer agents.[6] Many of these compounds exert their effects by modulating key cellular signaling pathways that are often dysregulated in cancer. One of the most critical pathways implicated in cancer cell growth, proliferation, and survival is the PI3K/AKT/mTOR pathway.[7]
The PI3K/AKT/mTOR pathway is a highly conserved signaling network that responds to extracellular signals like growth factors.[8] Its aberrant activation is a common feature in many human cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[7] Certain tetrahydroquinoline derivatives have been identified as inhibitors of this pathway, making them attractive candidates for cancer therapy.[9]
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR pathway and points of inhibition.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
To evaluate the anticancer potential of compounds like 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, a common in vitro method is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10]
Materials:
-
Test Compound (6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline)
-
Cancer cell line (e.g., A549 lung cancer cells, HCT-116 colon cancer cells)[10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO)[10]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for a specified period (e.g., 72 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[10] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.[6]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.
Safety Information
Based on aggregated GHS data, 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound.
Conclusion
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline represents a versatile chemical entity with physicochemical properties that make it an attractive starting point for drug discovery programs. Its core tetrahydroquinoline structure is a well-established pharmacophore, and its derivatives show promise, particularly in the development of novel anticancer agents that target fundamental signaling pathways like PI3K/AKT/mTOR. The experimental protocols detailed in this guide provide a framework for the synthesis and biological evaluation of this and related compounds, supporting further research into their therapeutic potential.
References
- 1. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | C10H12FN | CID 591684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
